Tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, and a dioxopentan moiety attached to the piperazine ring.
Preparation Methods
The synthesis of tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is stirred and cooled to 0°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the attached functional groups allow the compound to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group and is used in similar applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group and exhibits different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H26N2O5 |
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Molecular Weight |
314.38 g/mol |
IUPAC Name |
tert-butyl 4-(1-methoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O5/c1-6-11(18)12(13(19)21-5)16-7-9-17(10-8-16)14(20)22-15(2,3)4/h12H,6-10H2,1-5H3 |
InChI Key |
ARFQGZGIYPHOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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